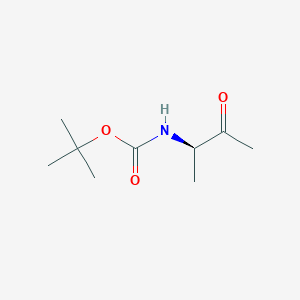

Tert-butyl (R)-(3-oxobutan-2-YL)carbamate

CAS No.: 1350713-44-8

Cat. No.: VC11711131

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1350713-44-8 |

|---|---|

| Molecular Formula | C9H17NO3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | tert-butyl N-[(2R)-3-oxobutan-2-yl]carbamate |

| Standard InChI | InChI=1S/C9H17NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6H,1-5H3,(H,10,12)/t6-/m1/s1 |

| Standard InChI Key | NUAKKRMYBBXGFP-ZCFIWIBFSA-N |

| Isomeric SMILES | C[C@H](C(=O)C)NC(=O)OC(C)(C)C |

| SMILES | CC(C(=O)C)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C(=O)C)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a (R)-configured 3-oxobutan-2-yl backbone linked to a tert-butoxycarbonyl group. The stereochemistry at the chiral center (C2) is critical for its reactivity and biological interactions. The Boc group (-OC(O)C(CH₃)₃) protects the amine moiety during synthetic sequences, while the ketone at C3 enables subsequent transformations such as reductions or nucleophilic additions .

Physicochemical Properties

Key physical properties include a predicted density of 1.001±0.06 g/cm³ and a boiling point of 270.7±23.0 °C . The pKa of the secondary amine, estimated at 11.30±0.46, suggests moderate basicity under physiological conditions . Its solubility profile, calculated using multiple models, indicates high solubility in polar organic solvents (Table 1).

Table 1: Physicochemical Properties of Tert-Butyl (R)-(3-Oxobutan-2-YL)carbamate

Synthesis and Reaction Pathways

Reduction of Methyl Esters

A common synthesis involves the reduction of methyl (R)-2-(tert-butoxycarbonylamino)propanoate using diisobutylaluminum hydride (DIBAL-H). For instance, treatment of the ester (19.9 mmol) with DIBAL-H (1.0 M in toluene) at -78°C for 2 hours yielded the aldehyde intermediate with 65% efficiency . This method highlights the role of low temperatures in minimizing side reactions.

Optimized Large-Scale Production

In a scaled-up procedure, dissolving 40.0 g of the methyl ester in dichloromethane (DCM) and adding DIBAL-H (208 mL, 1.0 M in THF) at -78°C produced the target compound in 82% yield after purification . The use of DCM as a solvent improved reaction homogeneity, while flash chromatography (petroleum ether:EtOAc, 10:1) effectively removed aluminum byproducts.

Table 2: Representative Synthetic Procedures

Stereochemical Considerations

The (R)-configuration is preserved during synthesis due to the chiral integrity of the starting materials. Nuclear magnetic resonance (NMR) data confirm the stereochemistry, with characteristic signals at δ 9.51 (s, 1H, aldehyde proton) and δ 1.35 (d, 3H, methyl group) .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

This compound serves as a precursor in antiviral and antibiotic agents. Its Boc-protected amine facilitates selective deprotection under acidic conditions, enabling sequential coupling in peptide synthesis. For example, it has been used to synthesize protease inhibitors targeting hepatitis C virus (HCV) .

Fluorescent Probes

Derivatives of tert-butyl (R)-(3-oxobutan-2-YL)carbamate are employed in fluorescent staining reagents. The ketone moiety can be functionalized with fluorophores via hydrazone or oxime linkages, creating probes for cellular imaging .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective catalytic methods to access the (R)-configured amine without chiral starting materials. Palladium-catalyzed asymmetric allylic amination has shown promise, though yields remain suboptimal compared to traditional routes .

Bioconjugation Strategies

Innovative bioconjugation techniques utilize the ketone group for site-specific protein labeling. For instance, oxime ligation with aminooxy-functionalized antibodies enables the creation of antibody-drug conjugates (ADCs) with improved homogeneity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume